Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate is a chemical compound with a complex structure that includes a thiazole ring, an imidazolidinone ring, and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylthiazole-5-carboxylic acid and ethyl chloroformate.
Reaction Steps: The carboxylic acid group is first activated using ethyl chloroformate to form the ethyl ester. Subsequently, the imidazolidinone ring is introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the thiazole ring to produce thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group or the imidazolidinone ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Thiazole-5-sulfoxide and thiazole-5-sulfone.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate: Lacks the methyl group at the 4-position.
Ethyl 4-methylthiazole-5-carboxylate: Does not contain the imidazolidinone ring.
Ethyl 2-(2-oxo-1,3-diazinan-1-yl)thiazole-5-carboxylate: Contains a different ring structure.
This comprehensive overview provides a detailed understanding of Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-3-16-8(14)7-6(2)12-10(17-7)13-5-4-11-9(13)15/h3-5H2,1-2H3,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAUQWJNSZRYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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